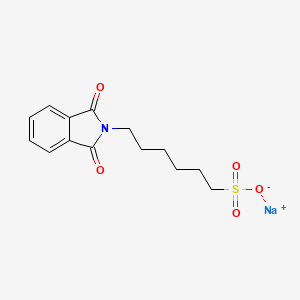

![molecular formula C6H14Br2N2 B1473567 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide CAS No. 54581-69-0](/img/structure/B1473567.png)

1,4-Diazabicyclo[2.2.2]octane Dihydrobromide

Descripción general

Descripción

1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine or TEDA, is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis

The molecular structure of DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages. Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

DABCO is used as a nucleophile catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis

DABCO is a colorless, solid organic compound with a melting point of 156 to 160 °C, a boiling point of 174 °C, and a flash point of 62 °C. It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Aplicaciones Científicas De Investigación

Humidity Sensitivity and Crystal Symmetry Modification

1,4-Diazabicyclo[2.2.2]octane dihydrobromide is highly sensitive to humidity levels, exhibiting the ability to absorb or release water from its structure. This characteristic leads to modifications in crystal symmetries, which are polar at ambient pressure. The substance demonstrates varying water content control when sealed in a high-pressure chamber, indicating its potential for detailed structural studies and applications in materials science (Andrzejewski et al., 2011).

Catalysis in Organic Synthesis

This compound has been used extensively as an effective catalyst in organic synthesis. Its roles include promoting various organic transformations, providing a green, eco-friendly, and non-toxic option for producing compounds with high yield and selectivity. This makes it a valuable asset in the pharmaceutical and chemical industries (Baghernejad Bita, 2010).

Novel Ionic Liquid Applications

Research has also explored the preparation of new acidic ionic liquids using this compound. These ionic liquids have shown potential in synthesizing biologically active compounds, offering advantages like high yields, short reaction times, and environmentally friendly processes. Such developments have significant implications in the field of green chemistry (Shirini et al., 2017).

Crystal Structure Analysis

The crystal structure of this compound has been a subject of detailed investigation. Studies have focused on its synthesis, crystal formation, and phase transition properties. Such insights are crucial for understanding the material's physical and chemical characteristics, paving the way for its application in various fields of material science (Maderlehner & Pfitzner, 2012).

Mecanismo De Acción

Target of Action

1,4-Diazabicyclo[2.2.2]octane Dihydrobromide, also known as DABCO, is a versatile reagent used in a variety of organic transformations . It functions as a nucleophile as well as a base , and it can form complexes with organic compounds containing magnesium, lithium, and zinc .

Mode of Action

DABCO interacts with its targets by acting as a basic organocatalyst . It can participate in a wide array of reactions, including C-H functionalization, formation of hetero-hetero bonds, and rearrangements . It also catalyzes the protection and deprotection of functional groups and the formation of carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by DABCO are numerous due to its versatility as a reagent. It is involved in the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Furthermore, DABCO is used in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of DABCO’s action are diverse due to its wide range of applications. For example, it is used as a polyurethane catalyst, Balis-Hillman reaction catalyst, complexing ligand, and Lewis base . It also finds use in dye lasers and in mounting samples for fluorescence microscopy .

Action Environment

The action of DABCO can be influenced by environmental factors. For instance, it is hygroscopic and should be stored under inert gas to avoid moisture . It is also known to scavenge free radicals due to fluorochrome excitation of fluorochromes , suggesting that it may be sensitive to light exposure

Safety and Hazards

Direcciones Futuras

DABCO has been used in a variety of processes for the synthesis of organic frameworks . Its use as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity is a promising area of research . The synthesis and acquisition of a structural library of new DABCO-based compounds are of great interest for their possible applications as ligand sources and paraelectric-type materials .

Propiedades

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2BrH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPELLQBNVCIHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54581-69-0 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,4-Diazabicyclo[2.2.2]octane dihydrobromide so sensitive to humidity?

A1: this compound (dabco2HBr) exhibits extreme sensitivity to humidity due to its ability to readily absorb or release water molecules within its crystal structure []. This characteristic leads to the formation of various hydrate forms, including an anhydrate, hemihydrates, and monohydrates.

Q2: How does the water content impact the crystal structure of dabco2HBr?

A2: Changes in the water content of dabco2HBr directly influence its crystal symmetry. While all forms remain polar at ambient pressure, different hydration states lead to distinct polymorphs. For instance, crystallization in dry conditions yields the anhydrate form, while exposure to open air results in polymorphic hemihydrates (dabco2HBr·1/2H2O) and a monohydrate (α-dabco2HBr·H2O) []. Interestingly, additional monohydrate polymorphs (β and γ) have been observed under specific isothermal and isochoric crystallization conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1473489.png)

![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473492.png)

![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)

![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)